3-Ethoxythiophene-2-carbonyl chloride
Overview
Description
3-Ethoxythiophene-2-carbonyl chloride (3-ETC) is a compound that belongs to a family of sulfur-containing compounds known as thiophenes. 3-ETC is a colorless solid that is soluble in water and alcohols, and is used in a variety of applications in the scientific research field. It is a versatile compound, with applications in the synthesis of other compounds, as a reagent, and as a catalyst. 3-ETC has a wide range of uses in organic synthesis, such as in the synthesis of heterocyclic compounds, and in the synthesis of pharmaceuticals.
Scientific Research Applications
Synthesis of 1,3-Dithiolanes
Research has shown that compounds like 3-ethoxythiophene-2-carbonyl chloride can be used in the synthesis of 1,3-dithiolanes. In a study, 2-ethoxy-1,3-dithiolane reacted with carbonyl compounds such as aldehydes and ketones, offering an alternative method for synthesizing 1,3-dithiolanes. This process was catalyzed by HgCl2 and presents an interesting alternative to acid-catalyzed methods traditionally used for creating 1,3-dithiolanes (Jo, Tanimoto, Oida, & Okano, 1981).
Organic Solar Cells
Another application is in the field of organic solar cells. A study on small-molecule organic solar cells using different molecular structures, including compounds related to this compound, found that these materials significantly affect properties like film absorption, molecular packing, and charge transport. This research is vital for improving the efficiency of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).
Catalysis and Synthesis
This compound derivatives are also utilized in various catalytic and synthetic processes. For example, their use in the electrocatalytic reduction of arylethyl chlorides, which are precursors in the synthesis of important anti-inflammatory drugs, demonstrates their significance in pharmaceutical chemistry (Isse, Ferlin, & Gennaro, 2005).
Photovoltaic Performance
In the development of photovoltaic devices, derivatives of this compound play a crucial role. Studies investigating the relationship between molecular structure and photovoltaic performance have found that subtle differences in the molecular structure can lead to significant changes in the properties and performance of these devices. This research is instrumental in the optimization of materials for solar energy conversion (Ni et al., 2015).
properties
IUPAC Name |
3-ethoxythiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYKPYCNPDYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568601 | |
Record name | 3-Ethoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139926-24-2 | |
Record name | 3-Ethoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.